5-(3-Bromophenyl)-1,3,4-oxadiazol-2-amine

Description

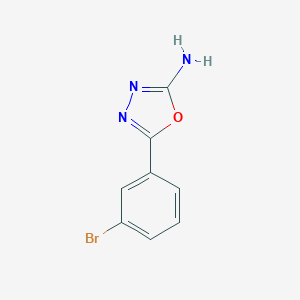

Structure

2D Structure

Properties

IUPAC Name |

5-(3-bromophenyl)-1,3,4-oxadiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrN3O/c9-6-3-1-2-5(4-6)7-11-12-8(10)13-7/h1-4H,(H2,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVVNMXRTDJRCHC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)C2=NN=C(O2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20392974 | |

| Record name | 5-(3-bromophenyl)-1,3,4-oxadiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20392974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

109060-66-4 | |

| Record name | 5-(3-Bromophenyl)-1,3,4-oxadiazol-2-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=109060-66-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(3-bromophenyl)-1,3,4-oxadiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20392974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Characterization of 5-(3-Bromophenyl)-1,3,4-oxadiazol-2-amine

This in-depth technical guide provides a comprehensive overview of the synthesis and characterization of 5-(3-Bromophenyl)-1,3,4-oxadiazol-2-amine , a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. This document is intended for researchers, scientists, and professionals in the field of drug development, offering both theoretical insights and practical, field-proven protocols.

Introduction: The Significance of the 1,3,4-Oxadiazole Scaffold

The 1,3,4-oxadiazole ring is a privileged scaffold in medicinal chemistry, renowned for its diverse pharmacological activities.[1][2][3][4][5] Derivatives of 1,3,4-oxadiazole have demonstrated a wide array of biological effects, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties.[1][2][4] The incorporation of a 3-bromophenyl substituent at the 5-position and an amine group at the 2-position of the oxadiazole ring can modulate the compound's physicochemical properties and biological activity, making it a valuable intermediate for the synthesis of novel therapeutic agents.[6]

This guide will delineate a robust and reproducible synthetic pathway to this compound, followed by a detailed exposition of the analytical techniques essential for its structural elucidation and purity assessment.

Synthetic Strategy: A Two-Step Approach to the 1,3,4-Oxadiazole Core

The synthesis of 2-amino-5-aryl-1,3,4-oxadiazoles is most commonly and efficiently achieved through a two-step process commencing from an appropriate aromatic carboxylic acid. This strategy involves the initial formation of an acylthiosemicarbazide intermediate, followed by an oxidative cyclization to yield the desired 1,3,4-oxadiazole ring. This approach is favored for its versatility, scalability, and the commercial availability of the starting materials.

The chosen synthetic route for this compound is outlined below:

References

- 1. jchemrev.com [jchemrev.com]

- 2. static.sites.sbq.org.br [static.sites.sbq.org.br]

- 3. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of new 2-amino-1,3,4-oxadiazole derivatives with anti-salmonella typhi activity evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications [openmedicinalchemistryjournal.com]

- 6. krpano - pano [artipano.com]

An In-depth Technical Guide to 5-(3-Bromophenyl)-1,3,4-oxadiazol-2-amine: Synthesis, Characterization, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,3,4-oxadiazole moiety is a privileged scaffold in medicinal chemistry, renowned for its broad spectrum of pharmacological activities.[1] Compounds incorporating this five-membered heterocyclic ring have demonstrated potential as anticancer, anti-inflammatory, antibacterial, and antiviral agents.[2][3] This guide focuses on a specific, valuable building block: 5-(3-Bromophenyl)-1,3,4-oxadiazol-2-amine . Its unique substitution pattern, featuring a bromine atom on the phenyl ring and a primary amine on the oxadiazole core, makes it a versatile intermediate for the synthesis of diverse compound libraries in the pursuit of novel therapeutics. This document provides a comprehensive overview of its chemical properties, synthesis, characterization, and its burgeoning role in drug development.

Physicochemical Properties and Structure

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and drug design.

| Property | Value | Source(s) |

| CAS Number | 109060-66-4 | [4] |

| Molecular Formula | C₈H₆BrN₃O | [4] |

| Molecular Weight | 240.06 g/mol | [4] |

| Appearance | White to off-white crystalline powder | [5] |

| Melting Point | 75-76 °C | [5] |

| Solubility | Soluble in various organic solvents | [5] |

The structure of this compound, characterized by the fusion of a 1,3,4-oxadiazole ring with a 3-bromophenyl group, provides a unique combination of stability and reactivity.[5]

Figure 1: Chemical structure of this compound.

Synthesis Protocols

The synthesis of 2-amino-5-substituted-1,3,4-oxadiazoles can be achieved through several routes. Below are two detailed protocols: a common chemical synthesis approach and a reported electrochemical method.

Chemical Synthesis from 3-Bromobenzoic Acid

This widely applicable method involves the conversion of a carboxylic acid to the corresponding 2-amino-1,3,4-oxadiazole via a semicarbazide intermediate. The key transformation is the cyclization of the semicarbazone.

Figure 2: Workflow for the chemical synthesis of this compound.

Step-by-Step Methodology:

-

Synthesis of 3-Bromobenzohydrazide:

-

To a solution of 3-bromobenzoic acid in an appropriate solvent (e.g., toluene), add thionyl chloride (SOCl₂) dropwise at room temperature.[6]

-

Reflux the mixture for 2-4 hours until the evolution of gas ceases.

-

Remove the excess SOCl₂ and solvent under reduced pressure to obtain crude 3-bromobenzoyl chloride.[6]

-

Dissolve the crude 3-bromobenzoyl chloride in a suitable solvent (e.g., dichloromethane) and add it dropwise to a cooled solution of hydrazine hydrate.

-

Stir the reaction mixture for several hours, then isolate the precipitated 3-bromobenzohydrazide by filtration, wash with water, and dry.

-

-

Synthesis of this compound:

-

Dissolve 3-bromobenzohydrazide in a suitable solvent (e.g., methanol).

-

Add this solution to a freshly prepared solution of cyanogen bromide in the same solvent.[7]

-

Heat the mixture to reflux for several hours.

-

Cool the reaction mixture to room temperature and neutralize with a base (e.g., ammonium hydroxide or sodium bicarbonate) to precipitate the product.[7]

-

Collect the solid by filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to afford pure this compound.

-

Electrochemical Synthesis from 3-Bromobenzaldehyde

An alternative, efficient method for the synthesis of 2-amino-5-substituted-1,3,4-oxadiazoles involves the electrochemical oxidation of semicarbazones.[5]

Figure 3: Workflow for the electrochemical synthesis of this compound.

Step-by-Step Methodology:

-

Semicarbazone Formation:

-

Dissolve semicarbazide hydrochloride and sodium acetate in water.

-

Add 3-bromobenzaldehyde to the solution with continuous stirring.

-

Allow the mixture to stand overnight, during which the semicarbazone product precipitates.[5]

-

Filter the solid, wash with water, and dry.

-

-

Electrochemical Cyclization:

-

Dissolve the prepared semicarbazone and a supporting electrolyte (e.g., LiClO₄) in acetic acid.

-

Carry out the electrolysis in an undivided cell at a controlled potential.[5]

-

Upon completion of the reaction, process the electrolyte to isolate the crude product.

-

Purify the crude product by chromatography or recrystallization to obtain this compound.[5]

-

Spectroscopic Characterization

The identity and purity of this compound are confirmed through various spectroscopic techniques.

| Technique | Key Features and Observations |

| ¹H NMR | (DMSO-d₆, δ ppm): Signals corresponding to the aromatic protons of the 3-bromophenyl ring are observed in the range of 6.94-7.24 ppm (m, 4H). A singlet at 7.75 ppm (s, 2H) is attributed to the amino (-NH₂) protons.[5] |

| ¹³C NMR | (DMSO-d₆, δ ppm): Characteristic peaks are observed at approximately 158.9 (C-2 of oxadiazole), 147.7 (C-5 of oxadiazole), and in the aromatic region (106.4-140.6 ppm) for the carbons of the bromophenyl ring.[5] |

| IR | (KBr, cm⁻¹): A broad absorption band in the region of 3362 cm⁻¹ corresponds to the N-H stretching of the primary amine. The C=N stretching of the oxadiazole ring is observed around 1620 cm⁻¹. Other characteristic peaks include C-H aromatic stretching (3042 cm⁻¹), C=C aromatic stretching (1473 cm⁻¹), and C-O-C stretching of the oxadiazole ring (1265, 1072 cm⁻¹).[5] |

| Mass Spec. | (m/z): The molecular ion peak is observed at 240 (M⁺) and 241 (M⁺+1), consistent with the molecular weight of the compound.[5] |

Applications in Drug Discovery

The true value of this compound lies in its role as a versatile intermediate for the synthesis of a wide array of biologically active molecules. The presence of the reactive amino group and the bromine atom allows for diverse chemical modifications.

Precursor for Anticancer Agents

The 1,3,4-oxadiazole nucleus is a common feature in many compounds with potent anticancer activity.[8] These compounds often exert their effects through various mechanisms, including the inhibition of kinases, enzymes crucial for cell proliferation, and growth factors.[4][5] Some derivatives have been shown to target telomerase, an enzyme active in cancer cells that contributes to their immortality.[9] Additionally, the NF-κB signaling pathway, which is aberrantly activated in many cancers, has been identified as a target for some 1,3,4-oxadiazole-based compounds.[10] The bromophenyl moiety of the title compound can be utilized for cross-coupling reactions to introduce further complexity and modulate biological activity.

Scaffold for Anti-inflammatory Drugs

Chronic inflammation is a hallmark of numerous diseases. Derivatives of 1,3,4-oxadiazoles have shown promising anti-inflammatory properties.[2] While the exact mechanism is not fully elucidated for all derivatives, it is postulated that some may act by inhibiting the biosynthesis of prostaglandins, key mediators of inflammation.[11] The structural similarity of the 1,3,4-oxadiazole ring to carboxylic acids, esters, and amides allows it to act as a bioisostere, potentially leading to improved pharmacological profiles.[3]

Development of Antimicrobial Agents

The emergence of drug-resistant pathogens necessitates the development of novel antimicrobial agents. The 1,3,4-oxadiazole scaffold has been incorporated into molecules with significant antibacterial and antifungal activities.[12]

Safety, Handling, and Storage

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

-

Hazard Identification: May cause skin and serious eye irritation. May cause respiratory irritation.[9]

-

Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid breathing dust. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Wash hands thoroughly after handling.[10]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents.[13]

-

Disposal: Dispose of in accordance with local, regional, and national regulations.[8]

Conclusion

This compound is a valuable and versatile building block for medicinal chemists and drug discovery professionals. Its straightforward synthesis, combined with the reactivity of its functional groups, provides a gateway to a vast chemical space of potential therapeutic agents. The proven track record of the 1,3,4-oxadiazole scaffold in exhibiting a wide range of biological activities, particularly in the realms of oncology and inflammatory diseases, underscores the importance of this compound as a key intermediate in the development of next-generation therapeutics. This guide provides a foundational understanding of its properties and applications, empowering researchers to leverage its potential in their drug discovery endeavors.

References

- 1. mdpi.com [mdpi.com]

- 2. Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture [mdpi.com]

- 3. jchemrev.com [jchemrev.com]

- 4. An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. benchchem.com [benchchem.com]

- 7. US2883391A - Method of making 2-amino-5-substituted-1,3,4-oxadiazoles - Google Patents [patents.google.com]

- 8. biointerfaceresearch.com [biointerfaceresearch.com]

- 9. 1,3,4-Oxadiazoles as Telomerase Inhibitor: Potential Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Frontiers | Novel 1,3,4-Oxadiazole Induces Anticancer Activity by Targeting NF-κB in Hepatocellular Carcinoma Cells [frontiersin.org]

- 11. Anti-inflammatory and Antimicrobial Potential of 1, 3, 4-oxadiazoles and its Derivatives: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis, Characterization and Biological Activity Studies of 1,3,4-Oxadiazole Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 13. thaiscience.info [thaiscience.info]

A Technical Guide to 5-(3-Bromophenyl)-1,3,4-oxadiazol-2-amine: Synthesis, Characterization, and Therapeutic Potential

Executive Summary: The 1,3,4-oxadiazole nucleus is a cornerstone of modern medicinal chemistry, recognized as a "biologically imperative scaffold" due to the broad and potent activities of its derivatives.[1] These five-membered heterocyclic compounds are integral to the development of novel therapeutic agents, exhibiting a wide spectrum of pharmacological effects, including anticancer, antimicrobial, anti-inflammatory, and antidiabetic properties.[2][3][4] This guide focuses on a specific analogue, 5-(3-Bromophenyl)-1,3,4-oxadiazol-2-amine (CAS No: 109060-66-4), providing an in-depth analysis for researchers and drug development professionals. We will explore its rational synthesis, comprehensive characterization, and the vast therapeutic landscape it potentially occupies, grounded in the established significance of its structural class.

The 1,3,4-Oxadiazole Core: A Privileged Scaffold in Drug Discovery

The 1,3,4-oxadiazole ring is a bioisostere of amide and ester functionalities, offering improved metabolic stability and pharmacokinetic properties. Its unique electronic features, including hydrogen bond accepting capabilities, allow it to interact with a multitude of biological targets, making it a highly versatile pharmacophore.[4][5] Derivatives have been successfully developed into commercial drugs, such as the HIV integrase inhibitor Raltegravir, validating the therapeutic promise of this chemical class.[5]

The subject of this guide, this compound, incorporates several key features:

-

The 1,3,4-Oxadiazole Ring: Provides the core scaffold for biological activity.

-

A 2-Amino Group: Offers a crucial point for further chemical modification and serves as a key hydrogen-bonding moiety.

-

A 3-Bromophenyl Moiety: The bromine atom, a halogen, can participate in halogen bonding, a significant and increasingly recognized non-covalent interaction in drug-receptor binding. Its position on the phenyl ring influences the molecule's overall conformation and electronic distribution, which can be critical for target specificity.

Below is the chemical structure of the title compound.

References

- 1. 1,3,4-oxadiazole and its derivatives: A review on recent progress in anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications [openmedicinalchemistryjournal.com]

- 3. 1,3,4-Oxadiazole Scaffold in Antidiabetic Drug Discovery: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. rroij.com [rroij.com]

- 5. Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture [mdpi.com]

Spectroscopic Characterization of 5-(3-Bromophenyl)-1,3,4-oxadiazol-2-amine: A Technical Guide

This technical guide provides an in-depth analysis of the spectroscopic data for the heterocyclic compound 5-(3-Bromophenyl)-1,3,4-oxadiazol-2-amine . As a molecule of interest in medicinal chemistry and drug development, a thorough understanding of its structural and electronic properties through spectroscopic analysis is paramount for researchers and scientists. This document synthesizes data from analogous structures and established principles of spectroscopy to present a detailed characterization, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Molecular Structure and Spectroscopic Overview

This compound (Molecular Formula: C₈H₆BrN₃O, Molecular Weight: 240.06 g/mol ) is a disubstituted aromatic heterocycle.[1] Its structure comprises a central 1,3,4-oxadiazole ring, which is known to be a bioisostere for amide and ester functionalities, enhancing its potential in rational drug design.[2] The molecule is substituted at the 5-position with a 3-bromophenyl group and at the 2-position with a primary amine group.

The strategic placement of the bromine atom at the meta position of the phenyl ring and the amine group on the oxadiazole core dictates a unique spectroscopic fingerprint. This guide will dissect the expected outcomes from ¹H NMR, ¹³C NMR, IR, and MS analyses, providing a framework for empirical data validation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for elucidating the carbon-hydrogen framework of organic molecules. For this compound, both ¹H and ¹³C NMR provide critical information for structural confirmation. Experiments are typically conducted in deuterated solvents such as DMSO-d₆ or CDCl₃.[3]

¹H NMR Spectroscopy: Proton Environment Analysis

The ¹H NMR spectrum is anticipated to show distinct signals corresponding to the aromatic protons of the bromophenyl ring and the protons of the amine group. The chemical shifts (δ) are influenced by the electronic effects of the substituents.

Expected ¹H NMR Data (Predicted, in DMSO-d₆):

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |

| NH₂ | ~7.5 - 8.5 | Broad Singlet | N/A | Amine protons are exchangeable and often appear as a broad signal. Its position is solvent and concentration-dependent. |

| H-2' (Ar-H) | ~8.1 - 8.3 | Triplet (t) | ~1.8 | This proton is ortho to the oxadiazole ring and meta to the bromine. It shows small coupling to H-4' and H-6'. |

| H-6' (Ar-H) | ~7.8 - 8.0 | Doublet of Doublets (dd) | ~7.9, 1.5 | This proton is ortho to both the oxadiazole and bromine, experiencing coupling from H-5' and H-4'. |

| H-4' (Ar-H) | ~7.7 - 7.9 | Doublet of Doublets (dd) | ~8.0, 1.5 | This proton is meta to the oxadiazole and ortho to the bromine, coupled to H-5' and H-2'. |

| H-5' (Ar-H) | ~7.4 - 7.6 | Triplet (t) | ~7.9 | This proton is meta to both substituents and coupled to its two ortho neighbors, H-4' and H-6'. |

Note: These are predicted values based on analyses of similar 5-aryl-1,3,4-oxadiazol-2-amine structures.[4]

¹³C NMR Spectroscopy: Carbon Skeleton Mapping

The ¹³C NMR spectrum provides a map of the carbon skeleton. The electron-withdrawing nature of the oxadiazole ring and the bromine atom significantly influences the chemical shifts of the aromatic and heterocyclic carbons.

Expected ¹³C NMR Data (Predicted, in DMSO-d₆):

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |

| C-2 (Oxadiazole) | ~165 - 168 | Carbon of the C-NH₂ group, highly deshielded due to adjacent heteroatoms and the amine group. |

| C-5 (Oxadiazole) | ~155 - 158 | Carbon attached to the bromophenyl ring, deshielded by heteroatoms. |

| C-1' (Ar-C) | ~125 - 128 | Quaternary carbon attached to the oxadiazole ring. |

| C-3' (Ar-C) | ~121 - 123 | Carbon bearing the bromine atom (C-Br), its shift is directly influenced by the halogen. |

| C-2' (Ar-C) | ~124 - 126 | Aromatic CH carbon ortho to the oxadiazole. |

| C-6' (Ar-C) | ~129 - 131 | Aromatic CH carbon ortho to the oxadiazole. |

| C-4' (Ar-C) | ~132 - 134 | Aromatic CH carbon para to the oxadiazole. |

| C-5' (Ar-C) | ~131 - 133 | Aromatic CH carbon meta to the oxadiazole. |

Note: Chemical shifts for substituted oxadiazoles can be found in various studies, providing a basis for these predictions.[4][5]

Experimental Protocol for NMR Data Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of deuterated solvent (e.g., DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher for ¹H NMR.[4]

-

¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. Typical parameters include a 30-degree pulse angle, an acquisition time of 2-3 seconds, and a relaxation delay of 1-2 seconds.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans (several hundred to thousands) and a longer relaxation delay may be required.

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The spectrum provides information on the vibrational modes of the bonds. For this compound, key absorptions are expected for the N-H, C=N, C-O-C, and aromatic C-H bonds.

Expected IR Absorption Bands (KBr Pellet):

| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Functional Group |

| 3350 - 3100 | N-H Stretch | Medium-Strong | Primary Amine (NH₂) |

| 3100 - 3000 | C-H Stretch | Medium-Weak | Aromatic C-H |

| ~1640 | C=N Stretch | Strong | Oxadiazole Ring |

| 1580 - 1450 | C=C Stretch | Medium-Strong | Aromatic Ring |

| 1250 - 1150 | C-O-C Stretch | Strong | Oxadiazole Ring (Asymmetric) |

| 1080 - 1020 | C-O-C Stretch | Strong | Oxadiazole Ring (Symmetric) |

| ~700-800 | C-Br Stretch | Medium | Aryl Bromide |

Rationale: The N-H stretching of the primary amine typically appears as a doublet in this region. The C=N and C-O-C stretches are characteristic of the 1,3,4-oxadiazole ring system.[4][6][7]

Experimental Protocol for IR Data Acquisition (ATR)

-

Sample Preparation: Place a small amount of the solid sample directly onto the crystal of the Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Data Acquisition: Record the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹. A background spectrum of the clean ATR crystal should be recorded first and subtracted from the sample spectrum.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and offering insights into its structure.

Expected Mass Spectrometry Data:

-

Molecular Ion (M⁺): A prominent peak is expected at m/z ≈ 239 and 241. The characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br are in an approximate 1:1 ratio) will result in two peaks of nearly equal intensity (M⁺ and M+2), which is a definitive indicator of a monobrominated compound.

-

Major Fragmentation Pathways: The fragmentation of 1,3,4-oxadiazole derivatives often involves the cleavage of the heterocyclic ring.

Logical Fragmentation Workflow:

Caption: Predicted Mass Spectrometry Fragmentation Pathway.

Experimental Protocol for Mass Spectrometry

-

Sample Introduction: Introduce the sample into the mass spectrometer, typically via direct infusion or after separation by Gas Chromatography (GC) or Liquid Chromatography (LC).

-

Ionization: Use an appropriate ionization technique. Electron Impact (EI) is common for volatile compounds and provides extensive fragmentation data, while Electrospray Ionization (ESI) is a softer technique suitable for less volatile compounds, often showing a strong molecular ion peak.

-

Mass Analysis: The ions are separated based on their m/z ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak (confirming the molecular weight) and interpret the fragmentation pattern to support the proposed structure.

Conclusion and Best Practices

The combined application of NMR, IR, and Mass Spectrometry provides a robust and self-validating system for the structural elucidation of this compound. For researchers in drug development, it is crucial to correlate the empirical data with the predicted spectra outlined in this guide. Any significant deviation may suggest the presence of impurities, an alternative isomer, or an unexpected reaction product. Adherence to standardized protocols for data acquisition and analysis is essential for ensuring the scientific integrity and trustworthiness of the results. The spectroscopic data presented herein serves as a benchmark for the quality control and characterization of this important heterocyclic scaffold.

References

- 1. 5-(4-Bromophenyl)-1,3,4-oxadiazol-2-amine | C8H6BrN3O | CID 356897 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Crystal engineering with 1,3,4-oxadiazole derivatives: on the importance of CH⋯N and CH⋯π interactions - CrystEngComm (RSC Publishing) DOI:10.1039/D3CE00944K [pubs.rsc.org]

- 4. Synthesis and Anticancer Activity of N-Aryl-5-substituted-1,3,4-oxadiazol-2-amine Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 5-Aryl-1,3,4-oxadiazol-2-amines Decorated with Long Alkyl and Their Analogues: Synthesis, Acetyl- and Butyrylcholinesterase Inhibition and Docking Study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. jocpr.com [jocpr.com]

- 7. journalspub.com [journalspub.com]

An In-Depth Technical Guide to the Potential Biological Activities of 1,3,4-Oxadiazole Derivatives

Executive Summary

The 1,3,4-oxadiazole scaffold is a cornerstone in modern medicinal chemistry, recognized for its remarkable versatility and broad spectrum of biological activities. This five-membered heterocyclic ring, featuring one oxygen and two nitrogen atoms, serves as a privileged structure in the design of novel therapeutic agents. Its metabolic stability and ability to participate in hydrogen bonding interactions with various biological targets have propelled its derivatives to the forefront of drug discovery research. This guide provides a comprehensive technical overview of the significant biological activities exhibited by 1,3,4-oxadiazole derivatives, including their anticancer, antimicrobial, anti-inflammatory, antidiabetic, and anticonvulsant properties. We delve into the mechanistic underpinnings of these activities, present detailed experimental protocols for their evaluation, and summarize key structure-activity relationship insights, offering a valuable resource for researchers, scientists, and professionals in the field of drug development.

Introduction: The 1,3,4-Oxadiazole Scaffold - A Privileged Motif in Drug Discovery

Chemical Structure and Properties

The 1,3,4-oxadiazole is an aromatic heterocyclic compound with the molecular formula C₂H₂N₂O.[1] Its structure is characterized by a five-membered ring containing one oxygen atom and two nitrogen atoms in the 1, 3, and 4 positions. This arrangement of heteroatoms imparts unique physicochemical properties, including metabolic stability and the capacity to act as a bioisosteric replacement for ester and amide functionalities. The presence of the toxophoric -N=C-O- linkage is believed to be a key contributor to its diverse biological activities.[2][3]

Significance in Medicinal Chemistry

The 1,3,4-oxadiazole nucleus is a recurring motif in a multitude of biologically active compounds.[4] Its derivatives have demonstrated a wide array of pharmacological effects, making them attractive candidates for the development of new drugs.[1][5] Several marketed drugs, such as the anticancer agent Zibotentan, the HIV-integrase inhibitor Raltegravir, and the antibacterial agent Furamizole, feature this heterocyclic core, underscoring its therapeutic relevance.[6][7] The continued exploration of 1,3,4-oxadiazole derivatives is a testament to their potential to address a range of unmet medical needs.[1]

Scope of this Guide

This technical guide offers an in-depth exploration of the multifaceted biological activities of 1,3,4-oxadiazole derivatives. It is designed to provide researchers and drug development professionals with a thorough understanding of their therapeutic potential, mechanisms of action, and the experimental methodologies used for their evaluation.

Anticancer Activities of 1,3,4-Oxadiazole Derivatives

The quest for novel anticancer agents has identified 1,3,4-oxadiazole derivatives as a promising class of compounds with potent antiproliferative effects against a wide range of cancer cell lines.[8]

Mechanistic Insights

The anticancer activity of 1,3,4-oxadiazole derivatives is often attributed to their interaction with various molecular targets crucial for cancer cell survival and proliferation.[9][10]

Many 1,3,4-oxadiazole derivatives exert their anticancer effects by inhibiting key enzymes involved in cancer progression. These include:

-

Histone Deacetylases (HDACs): Some derivatives have shown potent HDAC inhibitory activity, leading to changes in gene expression that can induce cell cycle arrest and apoptosis.[4][8]

-

Thymidylate Synthase (TS): As a critical enzyme in DNA synthesis, TS is a well-established target for cancer chemotherapy. Certain 1,3,4-oxadiazole thioether derivatives have been reported as effective TS inhibitors.[4][9]

-

Tyrosine Kinases: These enzymes play a pivotal role in cell signaling pathways that regulate cell growth and division. 1,3,4-oxadiazole derivatives have been shown to inhibit tyrosine kinases such as VEGFR-2, thereby impeding tumor angiogenesis.[10]

-

Topoisomerase II: Inhibition of this enzyme leads to DNA damage and ultimately, cell death.[9]

-

Telomerase: By inhibiting telomerase, some derivatives can induce senescence in cancer cells.[9][10]

A significant mechanism by which 1,3,4-oxadiazole derivatives exhibit anticancer activity is through the induction of apoptosis, or programmed cell death.[11] Studies have shown that these compounds can trigger both early and late-stage apoptosis in various cancer cell lines.[11]

Other reported anticancer mechanisms of 1,3,4-oxadiazole derivatives include:

-

Tubulin Polymerization Inhibition: Disruption of microtubule dynamics by inhibiting tubulin polymerization can lead to mitotic arrest and cell death.[8]

-

Inhibition of NF-κB Signaling Pathway: This pathway is often constitutively active in cancer cells and promotes their survival.[10]

-

Inhibition of B-cell lymphoma 2 (Bcl-2): As an anti-apoptotic protein, inhibition of Bcl-2 can sensitize cancer cells to apoptotic stimuli.[10]

Caption: Key anticancer mechanisms of 1,3,4-oxadiazole derivatives.

Structure-Activity Relationship (SAR) Highlights

SAR studies have revealed that the nature and position of substituents on the 1,3,4-oxadiazole ring significantly influence their anticancer potency. For instance, the presence of aromatic and heterocyclic moieties at the 2 and 5 positions is often associated with enhanced activity.[8]

Experimental Protocols for Anticancer Evaluation

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Principle: NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol:

-

Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of the 1,3,4-oxadiazole derivatives and a vehicle control.

-

Incubate for 48-72 hours.

-

Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC₅₀ value.

Data Summary: Anticancer Activity of Representative 1,3,4-Oxadiazole Derivatives

| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |

| 2-((2-(2-methyl-5-nitro-1H-imidazol-1-yl) ethyl)thio)-5-(2-nitrophenyl)-1,3,4-oxadiazole | MCF-7 (Breast) | 0.7 ± 0.2 | [9] |

| Compound 4h | A549 (Lung) | <0.14 | [11] |

| Phenylpiperazine derivative 13 | HepG2 (Liver) | More effective than 5-fluorouracil |

Antimicrobial Activities of 1,3,4-Oxadiazole Derivatives

The emergence of antimicrobial resistance necessitates the development of new antimicrobial agents. 1,3,4-Oxadiazole derivatives have demonstrated significant potential in this area, exhibiting a broad spectrum of activity against various microorganisms.[12][13][14]

Antibacterial Activity

The antibacterial action of 1,3,4-oxadiazole derivatives is believed to stem from multiple mechanisms, including the inhibition of essential bacterial enzymes like DNA gyrase.[12] The toxophoric -N=C-O- linkage may also react with nucleophilic centers in microbial cells, contributing to their bactericidal effects.[2]

These compounds have shown activity against both Gram-positive and Gram-negative bacteria, including resistant strains like methicillin-resistant Staphylococcus aureus (MRSA).[2][12]

Antifungal Activity

Several 1,3,4-oxadiazole derivatives have exhibited promising antifungal activity against a range of fungal pathogens.[12][14]

Antiviral Activity

The antiviral potential of 1,3,4-oxadiazole derivatives has been demonstrated against various viruses, including the tobacco mosaic virus (TMV) and HIV.[15][16][17] Some myricetin derivatives containing a 1,3,4-oxadiazole bisthioether moiety have shown significant antiviral effects against TMV.[15]

Antitubercular Activity

Certain 1,3,4-oxadiazole derivatives have displayed notable activity against Mycobacterium tuberculosis, including drug-resistant strains.[5][12]

Experimental Protocols for Antimicrobial Evaluation

Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Protocol (Broth Microdilution Method):

-

Prepare a serial two-fold dilution of the 1,3,4-oxadiazole derivative in a 96-well microtiter plate containing a suitable broth medium.

-

Inoculate each well with a standardized bacterial or fungal suspension.

-

Include positive (microorganism without compound) and negative (broth only) controls.

-

Incubate the plate at an appropriate temperature for 18-24 hours.

-

Determine the MIC by visual inspection for the lowest concentration that shows no turbidity.

Data Summary: Antimicrobial Potency of Key 1,3,4-Oxadiazole Derivatives

| Compound | Microorganism | MIC (µg/mL) | Reference |

| OZE-I | S. aureus | 4-16 | [2] |

| Norfloxacin derivative 4a | MRSA | 0.25-1 | [12] |

| 5-(4-fluorophenyl)-1,3,4-oxadiazole-2-thiol | P. aeruginosa | >100 times stronger than ampicillin | [12] |

Anti-inflammatory Activities of 1,3,4-Oxadiazole Derivatives

1,3,4-Oxadiazole derivatives have emerged as a promising class of anti-inflammatory agents with the potential for reduced gastrointestinal side effects compared to traditional nonsteroidal anti-inflammatory drugs (NSAIDs).[18][19][20]

Mechanisms of Action

The anti-inflammatory effects of these compounds are thought to be mediated through the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) and lipoxygenase (LOX).[3][21] Some derivatives are also postulated to act by inhibiting the biosynthesis of certain prostaglandins.[18]

In Vitro and In Vivo Models

The anti-inflammatory potential of 1,3,4-oxadiazole derivatives has been evaluated using various in vitro and in vivo models.[7][19]

Experimental Protocols for Anti-inflammatory Screening

Principle: Denaturation of proteins is a well-documented cause of inflammation. The ability of a compound to inhibit protein denaturation can be a measure of its anti-inflammatory activity.

Protocol:

-

Prepare a reaction mixture containing the test compound at various concentrations and a solution of bovine serum albumin or egg albumin.

-

Incubate the mixture at 37°C for 20 minutes.

-

Induce denaturation by heating at 51°C for 20 minutes.

-

After cooling, measure the turbidity of the solution spectrophotometrically at 660 nm.

-

Calculate the percentage inhibition of denaturation.

Principle: Carrageenan injection in the rat paw induces an acute inflammatory response characterized by edema. The ability of a compound to reduce this edema is an indication of its anti-inflammatory activity.

Protocol:

-

Administer the 1,3,4-oxadiazole derivative or a standard drug (e.g., indomethacin) to rats orally or intraperitoneally.

-

After a specific time, inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw.

-

Measure the paw volume at regular intervals using a plethysmometer.

-

Calculate the percentage inhibition of edema.

Data Summary: Anti-inflammatory Efficacy

| Compound | Model | Activity | Reference |

| Biphenyl-4-yloxy acetic acid derivative | Carrageenan-induced rat paw edema | 81.81% inhibition | [1] |

| 2-[3-(4-bromophenyl)propan-3-one]-5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazole | Carrageenan-induced rat paw edema | 61.9% inhibition | [20] |

Antidiabetic Activities of 1,3,4-Oxadiazole Derivatives

Diabetes mellitus is a major global health concern, and there is a continuous search for new and effective antidiabetic agents. 1,3,4-Oxadiazole derivatives have shown considerable promise in this area.[22][23][24][25]

Key Molecular Targets

The antidiabetic effects of 1,3,4-oxadiazole derivatives are mediated through the modulation of several key molecular targets, including:

-

α-Amylase and α-Glucosidase: Inhibition of these carbohydrate-hydrolyzing enzymes in the digestive tract can delay glucose absorption and reduce postprandial hyperglycemia.[24][25][26]

-

Peroxisome Proliferator-Activated Receptor Gamma (PPARγ): Activation of PPARγ can improve insulin sensitivity.[22]

-

GSK-3β: Inhibition of this enzyme is another potential mechanism for the antidiabetic action of these compounds.[22]

Caption: Molecular targets for the antidiabetic activity of 1,3,4-oxadiazoles.

In Vitro and In Vivo Studies

The antidiabetic potential of these compounds has been validated through both in vitro enzyme inhibition assays and in vivo studies using animal models of diabetes.[23][26]

Experimental Protocols for Antidiabetic Evaluation

Principle: This assay measures the ability of a compound to inhibit the activity of α-glucosidase, an enzyme that breaks down complex carbohydrates into glucose.

Protocol:

-

Prepare a reaction mixture containing α-glucosidase enzyme, phosphate buffer, and the 1,3,4-oxadiazole derivative at various concentrations.

-

Pre-incubate the mixture at 37°C for 10 minutes.

-

Initiate the reaction by adding the substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG).

-

Incubate at 37°C for 20 minutes.

-

Stop the reaction by adding sodium carbonate.

-

Measure the absorbance of the released p-nitrophenol at 405 nm.

-

Calculate the percentage of inhibition and the IC₅₀ value.

Data Summary: Antidiabetic Profile of 1,3,4-Oxadiazole Analogs

| Compound | Target | Activity | Reference |

| Sulfonamide hybrids A-III and A-IV | In vivo model | Significant reduction in blood glucose | [23] |

| Various derivatives | α-amylase and α-glucosidase | Inhibition | [24][25] |

Anticonvulsant Activities of 1,3,4-Oxadiazole Derivatives

Epilepsy is a neurological disorder characterized by recurrent seizures. 1,3,4-Oxadiazole derivatives have been investigated for their anticonvulsant properties and have shown promising results in preclinical models.[6][27][28][29][30]

Mechanism of Action

The anticonvulsant activity of these compounds is often linked to their ability to modulate the GABAergic system.[6][28] Some derivatives have been shown to bind to the GABA-A receptor, potentiating the inhibitory effects of GABA, a major inhibitory neurotransmitter in the central nervous system.[6][28]

Preclinical Models

The anticonvulsant efficacy of 1,3,4-oxadiazole derivatives is typically evaluated using well-established animal models of seizures.[6][27][30]

Experimental Protocols for Anticonvulsant Assessment

Principle: This test is used to identify compounds that are effective against generalized tonic-clonic seizures.

Protocol:

-

Administer the 1,3,4-oxadiazole derivative or a standard drug (e.g., diazepam) to mice.

-

After a predetermined time, deliver an electrical stimulus through corneal electrodes.

-

Observe the mice for the presence or absence of the hind limb tonic extension phase of the seizure.

-

Protection is defined as the abolition of the hind limb tonic extension.

Principle: This test is used to identify compounds that are effective against absence seizures.

Protocol:

-

Administer the 1,3,4-oxadiazole derivative or a standard drug to mice.

-

After a specific time, administer a convulsive dose of PTZ subcutaneously or intraperitoneally.

-

Observe the mice for the onset of clonic and tonic seizures.

-

The ability of the compound to prevent or delay the onset of seizures is recorded.

Data Summary: Anticonvulsant Activity

| Compound | Model | ED₅₀ (mg/kg) | Reference |

| 5b | MES | 8.9 | [28] |

| 5b | scPTZ | 10.2 | [28] |

| Compound 9 | PTZ-induced lethal convulsion | Respectable anticonvulsant activity | [29] |

Other Notable Biological Activities

In addition to the major activities discussed above, 1,3,4-oxadiazole derivatives have also been reported to possess several other biological properties, including:

-

Herbicidal Activity: Certain derivatives have shown potential as herbicides.[31][32][33]

-

Analgesic Activity: Some compounds have demonstrated pain-relieving properties.[20]

-

Anxiolytic Activity: A few derivatives have exhibited anxiety-reducing effects.[28]

Conclusion and Future Perspectives

The 1,3,4-oxadiazole scaffold continues to be a highly valuable and versatile platform in the field of drug discovery. The diverse range of biological activities exhibited by its derivatives, including anticancer, antimicrobial, anti-inflammatory, antidiabetic, and anticonvulsant effects, highlights their immense therapeutic potential. The mechanistic insights and structure-activity relationships that have been elucidated provide a strong foundation for the rational design of new and more potent drug candidates.

Future research in this area should focus on several key aspects. The exploration of novel synthetic methodologies to access a wider chemical space of 1,3,4-oxadiazole derivatives is crucial. Further elucidation of the precise molecular mechanisms of action for various biological activities will enable more targeted drug design. The use of computational tools for in silico screening and prediction of ADMET properties can help in prioritizing lead compounds for further development. Additionally, the investigation of hybrid molecules that combine the 1,3,4-oxadiazole scaffold with other pharmacophores could lead to the discovery of agents with enhanced efficacy and novel mechanisms of action.

References

- 1. ijpsjournal.com [ijpsjournal.com]

- 2. Antimicrobial activity of 1,3,4-oxadiazole derivatives against planktonic cells and biofilm of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Overview of 1,3,4-Oxadiazole Synthesis and Biological Activities [wisdomlib.org]

- 4. ijrpr.com [ijrpr.com]

- 5. pharmatutor.org [pharmatutor.org]

- 6. tis.wu.ac.th [tis.wu.ac.th]

- 7. thaiscience.info [thaiscience.info]

- 8. 1,3,4-oxadiazole and its derivatives: A review on recent progress in anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. ijnrd.org [ijnrd.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. mdpi.com [mdpi.com]

- 13. Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives - ProQuest [proquest.com]

- 14. Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Antiviral Activities of Novel Myricetin Derivatives Containing 1,3,4-Oxadiazole Bisthioether - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Antibacterial and Antiviral Activities of 1,3,4-Oxadiazole Thioether 4H-Chromen-4-one Derivatives. | Semantic Scholar [semanticscholar.org]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Anti-inflammatory and Antimicrobial Potential of 1, 3, 4-oxadiazoles and its Derivatives: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Synthesis, Characterization and Anti-Inflammatory Activity of Some 1, 3,4 -Oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 20. rroij.com [rroij.com]

- 21. researchgate.net [researchgate.net]

- 22. 1,3,4-Oxadiazole Scaffold in Antidiabetic Drug Discovery: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. ijper.org [ijper.org]

- 24. rjptonline.org [rjptonline.org]

- 25. researcher.manipal.edu [researcher.manipal.edu]

- 26. Evaluation of Antidiabetic Activity of Oxadiazole Derivative in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Thieme E-Journals - Journal of Health and Allied Sciences NU / Abstract [thieme-connect.com]

- 28. Synthesis of 1,3,4-oxadiazole derivatives with anticonvulsant activity and their binding to the GABAA receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. brieflands.com [brieflands.com]

- 30. thieme-connect.com [thieme-connect.com]

- 31. researchgate.net [researchgate.net]

- 32. researchgate.net [researchgate.net]

- 33. researchgate.net [researchgate.net]

theoretical studies on the 1,3,4-oxadiazole ring system

An In-Depth Technical Guide to the Theoretical Avenues of the 1,3,4-Oxadiazole Ring System

Authored by a Senior Application Scientist

This guide provides a comprehensive exploration of the 1,3,4-oxadiazole ring system from a theoretical and computational perspective. It is intended for researchers, medicinal chemists, and drug development professionals who are leveraging or considering this important heterocyclic scaffold in their work. We will delve into the fundamental electronic properties, reactivity, and its strategic application as a bioisostere, supported by computational methodologies that are shaping modern drug discovery.

The 1,3,4-Oxadiazole Core: A Privileged Scaffold

The 1,3,4-oxadiazole is a five-membered heterocyclic compound containing one oxygen and two nitrogen atoms.[1][2][3] This scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents.[4] Its derivatives have demonstrated a vast array of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, and anticonvulsant properties.[5][6][7][8] The widespread utility of the 1,3,4-oxadiazole ring stems from its unique electronic configuration, metabolic stability, and its ability to engage in various non-covalent interactions, making it a "privileged scaffold" in drug design.[8]

Theoretical and computational studies are indispensable for unlocking the full potential of this scaffold. They provide a lens through which we can understand and predict the behavior of 1,3,4-oxadiazole derivatives at a molecular level, guiding the rational design of novel therapeutic agents and materials.[9][10][11]

Unraveling the Electronic Landscape and Aromaticity

The arrangement of heteroatoms in the 1,3,4-oxadiazole ring creates a unique electronic environment that dictates its chemical behavior.

Electron Distribution and Reactivity

The 1,3,4-oxadiazole ring is inherently electron-deficient.[12] This is due to the presence of two electronegative, pyridine-like nitrogen atoms which withdraw electron density from the carbon atoms.[12][13] This electron deficiency renders the ring relatively resistant to electrophilic substitution at its carbon atoms.[12][13] Conversely, the nitrogen atoms, with their lone pairs of electrons, are the most probable sites for electrophilic attack.[13] Computational techniques such as the generation of Molecular Electrostatic Potential (MEP) surfaces confirm this, showing negative potential (electron-rich regions) localized around the nitrogen atoms.[14]

The Aromaticity Debate

The aromaticity of the 1,3,4-oxadiazole ring is a subject of nuanced discussion in theoretical chemistry.[15] While it is a stable, planar, conjugated system, the replacement of two -CH= groups in furan with two pyridine-type nitrogens reduces its aromaticity to some extent.[13] Different computational methods provide varying perspectives:

-

Geometric Methods (e.g., HOMA): The Harmonic Oscillator Model of Aromaticity (HOMA) evaluates aromaticity based on bond length equalization. Some studies using HOMA suggest a non-aromatic character for the 1,3,4-oxadiazole ring.[15]

-

Magnetic Methods (e.g., NICS): Nucleus-Independent Chemical Shift (NICS) calculations probe the magnetic shielding in the center of the ring. NICS values often predict a relatively high degree of aromaticity for the 1,3,4-oxadiazole nucleus.[15]

This discrepancy highlights the complexity of defining and quantifying aromaticity. For practical purposes in drug design, the ring is considered a stable heteroaromatic system.[12]

The Strategic Role of 1,3,4-Oxadiazole as a Bioisostere

One of the most powerful applications of the 1,3,4-oxadiazole ring in medicinal chemistry is its role as a bioisostere. Bioisosteric replacement is a strategy used to modify a lead compound by replacing a functional group with another that has similar physical or chemical properties, with the goal of improving the molecule's pharmacological profile.[16]

The 1,3,4-oxadiazole ring is an excellent bioisostere for amide and ester functional groups.[17] This substitution can offer several key advantages:

-

Metabolic Stability: Amide and ester bonds are often susceptible to hydrolysis by enzymes in the body. The 1,3,4-oxadiazole ring is generally more resistant to metabolic degradation, which can lead to improved bioavailability and a longer duration of action.[16][17]

-

Improved Physicochemical Properties: The replacement can fine-tune properties like lipophilicity (LogP) and aqueous solubility, which are critical for a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[16][17]

-

Receptor Interaction: The oxadiazole ring can act as a hydrogen bond acceptor through its nitrogen atoms, mimicking the hydrogen bonding capabilities of the carbonyl oxygen in amides and esters.[18]

Core Computational Methodologies in 1,3,4-Oxadiazole Research

A suite of computational tools is routinely employed to investigate 1,3,4-oxadiazole derivatives, providing insights that are often difficult to obtain through experimental methods alone.

Density Functional Theory (DFT)

DFT is a quantum mechanical modeling method used to investigate the electronic structure of molecules.[19][20] It is a workhorse for studying 1,3,4-oxadiazoles.

Applications:

-

Geometry Optimization: Determining the most stable 3D conformation of a molecule.[19]

-

Electronic Properties: Calculating HOMO-LUMO energy gaps, which relate to the molecule's reactivity and electronic transitions.[21][22]

-

Spectroscopic Analysis: Predicting IR and NMR spectra to aid in the structural characterization of newly synthesized compounds.[23]

-

Reactivity Descriptors: Calculating parameters that predict the most likely sites for chemical reactions.[19]

Typical Protocol:

-

Structure Drawing: A 2D structure of the 1,3,4-oxadiazole derivative is drawn.

-

Input File Preparation: The 2D structure is converted to 3D coordinates. A computational chemistry software package is used, selecting a functional (e.g., B3LYP) and a basis set (e.g., 6-311++G(d,p)).

-

Calculation: The software performs the DFT calculations to find the lowest energy conformation and calculate the desired electronic properties.

-

Analysis: The output is analyzed to extract data on bond lengths, angles, orbital energies, and predicted spectra.

Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein).[24][25] This is a cornerstone of structure-based drug design.

Applications:

-

Binding Mode Prediction: Visualizing how a 1,3,4-oxadiazole derivative fits into the active site of a target protein.[10]

-

Affinity Estimation: Calculating a docking score that estimates the binding affinity between the ligand and the protein.[19]

-

Virtual Screening: Docking large libraries of virtual compounds to identify potential hits for further development.[20]

Quantitative Structure-Activity Relationship (QSAR)

QSAR is a computational modeling method that attempts to find a statistical relationship between the chemical structures of a series of compounds and their biological activity.[9][10]

Workflow:

-

Data Collection: A dataset of 1,3,4-oxadiazole derivatives with experimentally measured biological activity (e.g., IC₅₀ values) is compiled.

-

Descriptor Calculation: Molecular descriptors (physicochemical, topological, etc.) are calculated for each molecule.

-

Model Building: Statistical methods (e.g., multiple linear regression) are used to build an equation that correlates the descriptors with biological activity.[9][10]

-

Model Validation: The predictive power of the QSAR model is rigorously tested.

The resulting model can then be used to predict the activity of new, unsynthesized 1,3,4-oxadiazole derivatives, prioritizing the most promising candidates for synthesis.

Quantitative Data Summary

Theoretical studies provide a wealth of quantitative data. The following table summarizes typical calculated properties for the parent 1,3,4-oxadiazole ring, which serve as a baseline for understanding substituted derivatives.

| Property | Theoretical Value (Typical) | Significance |

| C=N Bond Length | ~1.30 Å | Shorter than a C-N single bond, indicating double bond character and conjugation. |

| N-N Bond Length | ~1.38 Å | Reflects the single bond character between the two nitrogen atoms. |

| C-O Bond Length | ~1.35 Å | Intermediate between a single and double bond, indicating electron delocalization. |

| HOMO-LUMO Gap | ~6-7 eV (Varies with method) | A large gap indicates high electronic stability.[22] |

| NICS(0) Value | -5 to -10 ppm (Varies) | Negative values are indicative of aromatic character.[15] |

Note: Values are approximate and can vary significantly based on the level of theory (functional and basis set) used in the calculation.

Conclusion and Future Perspectives

Theoretical and computational studies have fundamentally advanced our understanding of the 1,3,4-oxadiazole ring system. These in silico approaches provide invaluable insights into the electronic structure, reactivity, and bioisosteric potential of this privileged scaffold. By integrating methods like DFT, molecular docking, and QSAR, researchers can navigate the vast chemical space of 1,3,4-oxadiazole derivatives with greater efficiency and precision, accelerating the discovery of new drugs and materials.

The future of this field will likely involve the increasing use of artificial intelligence and machine learning to build more sophisticated predictive models, further enhancing our ability to design 1,3,4-oxadiazole-based molecules with tailored properties for specific therapeutic and technological applications.

References

- 1. Synthesis And Biological Activity of Some New 1,3,4-Oxadiazole Derivatives [pubs.sciepub.com]

- 2. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. 1,3,4-Oxadiazole - Wikipedia [en.wikipedia.org]

- 5. Synthesis, Characterization and Biological Activity Studies of 1,3,4-Oxadiazole Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis And Biological Activities Of 1, 3, 4-oxadiazole Derivatives: A Review Of Literature. [journalijar.com]

- 7. jchemrev.com [jchemrev.com]

- 8. A Review Exploring Therapeutic Worth of 1,3,4-Oxadiazole Tailored Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 1,3,4-oxadiazole derivatives: synthesis, characterization, antimicrobial potential, and computational studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. [PDF] 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies | Semantic Scholar [semanticscholar.org]

- 12. Applications of 1,3,4-Oxadiazole_Chemicalbook [chemicalbook.com]

- 13. rroij.com [rroij.com]

- 14. Crystal engineering with 1,3,4-oxadiazole derivatives: on the importance of CH⋯N and CH⋯π interactions - CrystEngComm (RSC Publishing) DOI:10.1039/D3CE00944K [pubs.rsc.org]

- 15. tandfonline.com [tandfonline.com]

- 16. benchchem.com [benchchem.com]

- 17. researchgate.net [researchgate.net]

- 18. Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles over the Past Decade [mdpi.com]

- 19. Computational Investigation of 1, 3, 4 Oxadiazole Derivatives as Lead Inhibitors of VEGFR 2 in Comparison with EGFR: Density Functional Theory, Molecular Docking and Molecular Dynamics Simulation Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. matilda.science [matilda.science]

- 22. researchgate.net [researchgate.net]

- 23. tandfonline.com [tandfonline.com]

- 24. researchgate.net [researchgate.net]

- 25. Molecular Modeling of some 1,3,4-Oxadiazole Derivatives as EGFR Inhibitors for the Treatment of Cancer | Bentham Science [eurekaselect.com]

Methodological & Application

Application Note & Protocol: A One-Pot Synthesis of 5-(3-Bromophenyl)-1,3,4-oxadiazol-2-amine from 3-Bromobenzoic Acid

Abstract: This document provides a comprehensive guide for the synthesis of 5-(3-bromophenyl)-1,3,4-oxadiazol-2-amine, a valuable heterocyclic scaffold in medicinal chemistry and drug development. The protocol details a robust and efficient one-pot method starting from commercially available 3-bromobenzoic acid. We elaborate on the reaction mechanism, provide a detailed step-by-step experimental procedure, and outline methods for purification and characterization. This guide is intended for researchers in organic synthesis, medicinal chemistry, and drug discovery, offering field-proven insights into the causality behind experimental choices to ensure reproducible and high-yield results.

Introduction and Scientific Rationale

The 1,3,4-oxadiazole ring is a privileged structure in medicinal chemistry, known for its diverse pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The 2-amino-5-aryl substituted 1,3,4-oxadiazole motif, in particular, serves as a crucial building block for more complex molecular architectures. The synthesis described herein utilizes a direct, one-pot cyclodehydration reaction, which is an efficient strategy for constructing the oxadiazole ring.[3][4]

The chosen methodology involves the reaction of 3-bromobenzoic acid with semicarbazide in the presence of phosphorus oxychloride (POCl₃). This approach is favored for its operational simplicity and generally good yields.[1][5] POCl₃ serves a dual role as both a dehydrating agent and, in many cases, the reaction solvent, facilitating the intramolecular cyclization required to form the stable 5-membered heterocyclic ring.[6][7][8] Understanding the principles of this reaction allows for its adaptation to a wide range of substituted benzoic acids for the generation of compound libraries.

Reaction Scheme and Mechanism

Overall Transformation:

Mechanistic Insight: The reaction proceeds through several key steps. Initially, the carboxylic acid (3-bromobenzoic acid) is activated by phosphorus oxychloride. This activated intermediate then reacts with the terminal nitrogen of semicarbazide to form an N-acylsemicarbazide derivative. This intermediate is not typically isolated. In the presence of POCl₃, this intermediate undergoes intramolecular cyclodehydration. The strong dehydrating nature of POCl₃ facilitates the elimination of water, leading to the formation of the stable, aromatic 1,3,4-oxadiazole ring.[3][9][10]

Experimental Workflow Overview

The synthesis can be broken down into four distinct stages: Reaction, Workup, Isolation, and Purification. The following diagram provides a high-level overview of the entire process.

Caption: Overall workflow for the synthesis of this compound.

Detailed Experimental Protocol

4.1 Materials and Reagents

| Reagent | M.W. ( g/mol ) | Quantity | Moles (mmol) | Notes |

| 3-Bromobenzoic Acid | 201.02 | 2.01 g | 10.0 | Starting material. |

| Semicarbazide HCl | 111.53 | 1.12 g | 10.0 | Amine source. |

| Phosphorus Oxychloride (POCl₃) | 153.33 | 10 mL | ~109 | Reagent and solvent. Use fresh. |

| Potassium Hydroxide (KOH) | 56.11 | As needed | - | For basification (prepare sat. solution). |

| Ethanol (EtOH) | 46.07 | As needed | - | Recrystallization solvent. |

| Deionized Water | 18.02 | As needed | - | For workup and washing. |

| Crushed Ice | - | ~100 g | - | For quenching. |

4.2 Equipment

-

100 mL Round-bottom flask

-

Reflux condenser with a drying tube (CaCl₂)

-

Heating mantle with magnetic stirrer

-

Glass funnel and filter paper

-

Büchner flask for vacuum filtration

-

Beakers and Erlenmeyer flasks

-

TLC plates (Silica gel 60 F₂₅₄)

-

Standard laboratory glassware

4.3 Step-by-Step Procedure

A. Reaction Setup and Execution

-

Safety First: This reaction must be performed in a well-ventilated fume hood. Phosphorus oxychloride is corrosive and reacts violently with water. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

-

To a dry 100 mL round-bottom flask, add 3-bromobenzoic acid (2.01 g, 10.0 mmol) and semicarbazide hydrochloride (1.12 g, 10.0 mmol).

-

Carefully add phosphorus oxychloride (10 mL) to the flask in the fume hood. The mixture may become warm.

-

Fit the flask with a reflux condenser equipped with a drying tube.

-

Heat the reaction mixture to reflux with gentle stirring. A temperature of approximately 100-110°C is expected.

-

Maintain the reflux for 2-4 hours.[1] Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., Ethyl Acetate/Hexane 1:1). The disappearance of the starting material spot indicates reaction completion.

B. Workup and Product Isolation

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

In a separate large beaker (e.g., 500 mL), place approximately 100 g of crushed ice.

-

Critical Step: Very slowly and carefully, pour the cooled reaction mixture onto the crushed ice with stirring. This is a highly exothermic process that releases HCl gas. Perform this step slowly to control the reaction rate.

-

After the addition is complete, stir the mixture for 15-20 minutes until all the ice has melted.

-

Carefully basify the acidic aqueous solution by adding a saturated solution of potassium hydroxide (KOH) dropwise until the pH is approximately 8-9. A precipitate will form.

-

Stir the resulting suspension in an ice bath for another 30 minutes to ensure complete precipitation.

-

Collect the solid product by vacuum filtration using a Büchner funnel.

-

Wash the solid cake thoroughly with cold deionized water (3 x 20 mL) to remove any inorganic salts.

C. Purification and Characterization

-

The crude product can be purified by recrystallization. Transfer the solid to an Erlenmeyer flask and add a minimal amount of hot ethanol to dissolve it completely.

-

Allow the solution to cool slowly to room temperature, and then place it in an ice bath to induce crystallization.

-

Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.

-

Determine the final yield and characterize the product.

Product Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

| Analysis Technique | Expected Result | Purpose |

| Melting Point | Sharp melting point. Compare with literature values if available. | Assess purity. |

| FT-IR (KBr, cm⁻¹) | ~3300-3400 (N-H stretch of NH₂), ~1610-1640 (C=N stretch), ~1020-1070 (C-O-C stretch).[1] | Confirm functional groups. |

| ¹H NMR (DMSO-d₆, δ ppm) | Aromatic protons in the 7-8 ppm range, a broad singlet for the -NH₂ protons (~7.0-7.6 ppm).[1] | Confirm proton environment and structure. |

| ¹³C NMR (DMSO-d₆, δ ppm) | Signals for the two oxadiazole carbons (~155-170 ppm) and aromatic carbons.[1] | Confirm carbon skeleton. |

| Mass Spec (ESI-MS) | [M+H]⁺ peak corresponding to the molecular weight of the product (C₈H₆BrN₃O, MW: 240.06). Expect peaks at m/z ~240 and ~242 due to Br isotopes. | Confirm molecular weight. |

References

- 1. Synthesis of new 2-amino-1,3,4-oxadiazole derivatives with anti-salmonella typhi activity evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ijper.org [ijper.org]

- 3. openmedicinalchemistryjournal.com [openmedicinalchemistryjournal.com]

- 4. jchemrev.com [jchemrev.com]

- 5. Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications [openmedicinalchemistryjournal.com]

- 6. Phosphorus oxychloride: Significance and symbolism [wisdomlib.org]

- 7. Synthesis of novel of 2, 5-disubstituted 1, 3, 4- oxadiazole derivatives and their in vitro anti-inflammatory, anti-oxidant evaluation, and molecular docking study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

Application Notes and Protocols for the One-Pot Synthesis of 2-Amino-1,3,4-Oxadiazole Derivatives

Introduction: The Significance of 2-Amino-1,3,4-Oxadiazoles in Modern Drug Discovery

The 1,3,4-oxadiazole moiety is a cornerstone in medicinal chemistry, recognized for its broad spectrum of pharmacological activities.[1][2] Derivatives of this heterocyclic system are integral to the development of novel therapeutic agents, exhibiting properties that span anti-inflammatory, antibacterial, anticonvulsant, and anticancer activities.[3][4] The 2-amino-1,3,4-oxadiazole scaffold, in particular, serves as a versatile pharmacophore and a bioisostere for amide and ester functionalities, enhancing the pharmacokinetic profiles of drug candidates.[5] The development of efficient, one-pot synthetic methodologies for these derivatives is therefore of paramount importance to researchers in drug discovery and development, enabling rapid access to diverse chemical libraries for biological screening.[6][7] This guide provides detailed protocols and expert insights into the one-pot synthesis of 2-amino-1,3,4-oxadiazole derivatives, designed for practical application in the modern research laboratory.

Strategic Approaches to One-Pot Synthesis: A Mechanistic Overview

The elegance of one-pot synthesis lies in its ability to conduct multiple reaction steps in a single reaction vessel, thereby minimizing purification steps, solvent waste, and reaction time. Several robust one-pot strategies for the synthesis of 2-amino-1,3,4-oxadiazoles have been developed, each with its own advantages. Here, we delve into the mechanistic underpinnings of three prominent methods.

Method A: The Classic Approach via Acyl Hydrazides and Cyanogen Halides

A well-established and reliable method involves the reaction of a carboxylic acid hydrazide with a cyanogen halide, most commonly cyanogen bromide (BrCN).[8][9] This reaction proceeds through the initial nucleophilic attack of the terminal nitrogen of the acyl hydrazide onto the electrophilic carbon of cyanogen bromide. The resulting intermediate then undergoes an intramolecular cyclization with the elimination of hydrogen bromide to afford the stable 2-amino-1,3,4-oxadiazole ring. The choice of a base is often crucial to neutralize the HBr formed and drive the reaction to completion.

Method B: Iodine-Mediated Oxidative Cyclization

A more contemporary and environmentally benign approach utilizes molecular iodine as an oxidizing agent.[10][11][12][13] This method typically involves the condensation of an aldehyde with semicarbazide to form a semicarbazone intermediate in situ. Subsequent iodine-mediated oxidative cyclization promotes the formation of the C-O bond, leading to the desired 2-amino-1,3,4-oxadiazole. This transition-metal-free process is compatible with a wide range of functional groups and offers a scalable and efficient route to these valuable heterocycles.[10][12][13]

Method C: Carbodiimide-Mediated Cyclodesulfurization of Acylthiosemicarbazides

Carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are powerful dehydrating agents that can facilitate the cyclization of acylthiosemicarbazides.[14][15] In this one-pot approach, a carboxylic acid is first reacted with a thiosemicarbazide to form an acylthiosemicarbazide intermediate. The carbodiimide then promotes the intramolecular cyclodesulfurization, where the oxygen of the acyl group attacks the thiocarbonyl carbon, followed by the elimination of a urea byproduct and hydrogen sulfide, to yield the 2-amino-1,3,4-oxadiazole.[16] This method is particularly useful for its mild reaction conditions.

Visualizing the Synthetic Pathways

To provide a clearer understanding of these synthetic strategies, the following diagrams illustrate the core transformations.

Figure 1. Comparative workflow of three prominent one-pot synthetic methods for 2-amino-1,3,4-oxadiazole derivatives.

Detailed Experimental Protocols

The following protocols are provided as a practical guide for the synthesis of 2-amino-1,3,4-oxadiazole derivatives. Safety Precaution: These procedures should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn at all times. Special care should be taken when handling cyanogen bromide, as it is highly toxic.[17][18][19][20]

Protocol 1: Synthesis of 2-Amino-5-phenyl-1,3,4-oxadiazole via Acyl Hydrazide and Cyanogen Bromide

This protocol is adapted from established methods for the synthesis of 2-amino-5-substituted-1,3,4-oxadiazoles.[8]

Materials and Reagents:

-

Benzoyl hydrazide (1.36 g, 10 mmol)

-

Cyanogen bromide (1.16 g, 11 mmol) - Caution: Highly Toxic! [17][18][19][20]

-

Sodium bicarbonate (1.68 g, 20 mmol)

-

Methanol (50 mL)

-

Water (50 mL)

Procedure:

-

In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve benzoyl hydrazide (1.36 g, 10 mmol) in methanol (50 mL).

-

In a separate beaker, dissolve sodium bicarbonate (1.68 g, 20 mmol) in water (50 mL).

-

Add the sodium bicarbonate solution to the flask containing the benzoyl hydrazide solution and stir for 10 minutes at room temperature.

-

Carefully add cyanogen bromide (1.16 g, 11 mmol) portion-wise to the reaction mixture over 15 minutes. Note: This should be done in a fume hood with extreme caution.

-

Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).

-

Upon completion of the reaction, a precipitate will form. Collect the solid product by vacuum filtration.

-

Wash the collected solid with cold water (2 x 20 mL) and then with a small amount of cold methanol.

-

Dry the product under vacuum to obtain 2-amino-5-phenyl-1,3,4-oxadiazole. The product can be further purified by recrystallization from ethanol if necessary.

Protocol 2: One-Pot Synthesis of 2-Amino-5-(4-chlorophenyl)-1,3,4-oxadiazole via Iodine-Mediated Oxidative Cyclization

This protocol is based on the transition-metal-free synthesis of 2-amino-substituted 1,3,4-oxadiazoles.[10][11][12][13]

Materials and Reagents:

-

4-Chlorobenzaldehyde (1.41 g, 10 mmol)

-

Semicarbazide hydrochloride (1.12 g, 10 mmol)

-

Potassium carbonate (2.76 g, 20 mmol)

-

Iodine (2.54 g, 10 mmol)

-

1,4-Dioxane (40 mL)

-

Water (10 mL)

Procedure:

-

To a 100 mL round-bottom flask, add 4-chlorobenzaldehyde (1.41 g, 10 mmol), semicarbazide hydrochloride (1.12 g, 10 mmol), and potassium carbonate (2.76 g, 20 mmol).

-

Add a mixture of 1,4-dioxane (40 mL) and water (10 mL) to the flask.

-

Stir the mixture at room temperature for 30 minutes to facilitate the formation of the semicarbazone intermediate.

-

Add iodine (2.54 g, 10 mmol) to the reaction mixture.

-